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molecular formula C17H26N2O3 B8550619 tert-Butyl 3-((benzylamino)methyl)-3-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-((benzylamino)methyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B8550619
M. Wt: 306.4 g/mol
InChI Key: ZRNUTKAQDHUFHN-UHFFFAOYSA-N
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Patent
US08217029B2

Procedure details

Benzyl amine (1.7 mL, 1.1 eq) was added to a solution of rac-1-oxa-5-aza-spiro[2.4]heptane-5-carboxylic acid tert-butyl ester (commercial, 2.80 g, 14.05 mmol) in MeOH (25 mL) and the mixture was heated at reflux for 2 h. The resulting solution was concentrated under reduced pressure and the residue was purified by CC (DCM-MeOH—NH4OH 1000:50:4) to afford the title compound as colourless oil (4.29 g, 100%).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:22][CH2:21][C:18]2([O:20][CH2:19]2)[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]>CO>[C:9]([O:13][C:14]([N:16]1[CH2:22][CH2:21][C:18]([CH2:19][NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([OH:20])[CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(CO2)CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by CC (DCM-MeOH—NH4OH 1000:50:4)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)(O)CNCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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